1-Benzyl-4-[(3-nitrophenyl)sulfonyl]piperazine
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Overview
Description
1-Benzyl-4-[(3-nitrophenyl)sulfonyl]piperazine is a chemical compound with the molecular formula C17H19N3O4S and a molecular weight of 361.423 g/mol . This compound is known for its unique structure, which includes a piperazine ring substituted with a benzyl group and a 3-nitrophenylsulfonyl group. It is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
The synthesis of 1-Benzyl-4-[(3-nitrophenyl)sulfonyl]piperazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to the formation of protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization results in the desired compound .
Chemical Reactions Analysis
1-Benzyl-4-[(3-nitrophenyl)sulfonyl]piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Scientific Research Applications
1-Benzyl-4-[(3-nitrophenyl)sulfonyl]piperazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological pathways and interactions.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-[(3-nitrophenyl)sulfonyl]piperazine involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group can form strong interactions with proteins, affecting their function and activity. Additionally, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
1-Benzyl-4-[(3-nitrophenyl)sulfonyl]piperazine is unique due to its specific substitution pattern on the piperazine ring. Similar compounds include:
1-Benzyl-4-[(4-nitrophenyl)sulfonyl]piperazine: Differing only in the position of the nitro group.
1-Benzyl-4-[(2-nitrophenyl)sulfonyl]piperazine: Another positional isomer.
1-Benzyl-4-[(3-chlorophenyl)sulfonyl]piperazine: Substituted with a chlorine atom instead of a nitro group.
Properties
Molecular Formula |
C17H19N3O4S |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
1-benzyl-4-(3-nitrophenyl)sulfonylpiperazine |
InChI |
InChI=1S/C17H19N3O4S/c21-20(22)16-7-4-8-17(13-16)25(23,24)19-11-9-18(10-12-19)14-15-5-2-1-3-6-15/h1-8,13H,9-12,14H2 |
InChI Key |
UOZWCNOIZWZIPG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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